molecular formula C16H16ClFN2O3S B2700969 N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 690644-40-7

N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2700969
CAS No.: 690644-40-7
M. Wt: 370.82
InChI Key: DLMZPHVLWYRVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. It features a hybrid structure combining a 3-chloro-4-fluorophenyl group with a 2,5-dimethylbenzenesulfonamide core, linked through an acetamide bridge. This specific molecular architecture is characteristic of compounds explored for their potential biological activity. Compounds with the N-(3-chloro-4-fluorophenyl)acetamide moiety have been widely studied as key intermediates and scaffolds in the development of active molecules . Furthermore, sulfonamide-functionalized acetamides are recognized for their excellent coordination abilities and are extensively used as ligands in various chemical applications . Researchers also investigate similar structures for their potential enzyme inhibitory effects, with some sulfonamide-acetamide hybrids showing affinity for targets like carbonic anhydrase . This combination of features makes this compound a valuable reagent for constructing more complex molecules, screening for biological activity, and developing new synthetic methodologies. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-10-3-4-11(2)15(7-10)24(22,23)19-9-16(21)20-12-5-6-14(18)13(17)8-12/h3-8,19H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMZPHVLWYRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylbenzenesulfonamido)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound can be described by its chemical formula C15H16ClFNO2SC_{15}H_{16}ClFNO_2S. The presence of a sulfonamide group and a chloro-fluorophenyl moiety suggests a potential for diverse biological interactions. The molecular structure indicates the possibility of forming hydrogen bonds, which are crucial for biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been widely studied for their antibacterial effects. The specific compound may share these characteristics due to the presence of the sulfonamide group, which is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. The sulfonamide group is known for its ability to interact with various enzymes, potentially leading to inhibition of key metabolic pathways in pathogens or cancer cells. Research into similar compounds has shown that they can inhibit enzymes involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antibacterial Activity : A study on sulfonamide derivatives revealed that modifications to the aromatic ring could enhance antimicrobial potency against Gram-positive and Gram-negative bacteria. This indicates that this compound may exhibit similar or enhanced activity depending on its specific interactions with bacterial targets.
  • Cytotoxicity Studies : In vitro studies of structurally related compounds have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that further investigation into the specific compound could reveal valuable insights into its anticancer potential.
  • Mechanistic Studies : Research into the mechanism of action for similar compounds indicates that they may induce apoptosis through the intrinsic mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases.

Data Tables

Property Value
Chemical FormulaC15H16ClFNO2SC_{15}H_{16}ClFNO_2S
Molecular Weight331.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Antimicrobial ActivityPotentially active
Anticancer ActivityPromising based on analogs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with acetamide derivatives from diverse chemical classes, focusing on substituent effects, structural features, and inferred biological properties.

Substituent Analysis and Functional Group Impact

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Aromatic Substituents (Position) Functional Group Key Inferred Properties
Target Compound 3-Cl, 4-F (phenyl); 2,5-Me₂ (sulfonamide) Benzenesulfonamido-acetamide Enhanced lipophilicity (Cl/F), potential steric hindrance (Me₂)
N-(6-Ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-OEt (benzothiazole); 3-OMe (phenyl) Benzothiazole-acetamide Moderate solubility (OMe), possible CNS activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 6-CF₃ (benzothiazole); 3,4-Cl₂ (phenyl) Benzothiazole-acetamide High lipophilicity (CF₃, Cl₂), antimicrobial potential
3-Chloro-N-phenyl-phthalimide 4-Cl (phthalimide); phenyl Phthalimide Polymer precursor, high thermal stability

Key Observations:

Electron-Withdrawing vs. The 2,5-dimethyl groups on the benzenesulfonamide may introduce steric hindrance, reducing binding efficiency compared to unsubstituted sulfonamides but improving metabolic stability .

Functional Group Diversity:

  • Benzothiazole vs. Benzenesulfonamide: Benzothiazole-containing analogs (e.g., 6-CF₃ or 6-OEt derivatives) are associated with diverse bioactivities, including antimicrobial or central nervous system (CNS) modulation, whereas sulfonamides are more commonly linked to enzyme inhibition (e.g., carbonic anhydrase) .
  • Phthalimide vs. Acetamide: Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are primarily utilized as polymer precursors due to their thermal stability, contrasting with acetamides’ pharmacological focus .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: Halogenated aromatic rings (Cl, F, CF₃) generally resist oxidative metabolism, suggesting prolonged half-life compared to methyl or methoxy groups .
  • Steric Effects: The 2,5-dimethyl groups on the benzenesulfonamide may limit interactions with deep binding pockets, contrasting with smaller substituents (e.g., H or OMe) in related compounds .

Research Findings and Structural Insights

While direct biological data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Antimicrobial Activity: Compounds with trifluoromethyl (CF₃) or dichlorophenyl groups (e.g., N-(6-CF₃-benzothiazole-2-yl)-2-(3,4-Cl₂-phenyl)acetamide) demonstrate enhanced antimicrobial potency due to increased lipophilicity and electrophilicity . The target’s Cl/F substituents may similarly enhance such activity.
  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The 2,5-dimethyl substitution could modulate selectivity compared to classical inhibitors like acetazolamide .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Synthesis requires precise control of reaction conditions (temperature, solvent choice, inert atmosphere) and reagents like acetic anhydride or acetyl chloride for acetylation steps. Reaction progress should be monitored via Thin Layer Chromatography (TLC), and purification methods such as column chromatography or recrystallization are critical. Analytical techniques like NMR and Mass Spectrometry (MS) confirm purity and structural integrity .

Q. What spectroscopic techniques are essential for confirming the compound's structural integrity?

1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy resolve aromatic and sulfonamide groups, while MS validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides. For crystalline samples, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural confirmation .

Q. What are the key considerations for assessing solubility and stability under varying pH conditions?

Experimental protocols involve solubility testing in buffered solutions (pH 1–12) and stability studies using High-Performance Liquid Chromatography (HPLC) to detect degradation products. Solvent polarity adjustments (e.g., DMSO for stock solutions) and temperature-controlled storage are critical for maintaining stability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Cross-validation using complementary techniques (e.g., combining NMR, X-ray crystallography, and computational modeling) is essential. For ambiguous signals, isotopic labeling or 2D NMR (e.g., COSY, HSQC) can clarify connectivity. Revisiting synthetic pathways to identify byproducts or impurities (e.g., via HPLC-MS) addresses discrepancies .

Q. What strategies are effective for analyzing the compound's interaction with biological targets?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities. In vitro assays (e.g., enzyme inhibition kinetics) and in vivo models evaluate functional effects. Molecular docking (e.g., using AutoDock Vina) predicts binding modes, while Structure-Activity Relationship (SAR) studies guide derivative design for enhanced activity .

Q. How can computational tools enhance understanding of pharmacodynamics and mechanism of action?

Molecular dynamics simulations model ligand-target interactions over time, while Quantitative SAR (QSAR) identifies critical substituents for bioactivity. ADMET prediction software assesses pharmacokinetic properties. Pathway analysis via transcriptomics or proteomics links the compound to modulated biological processes (e.g., apoptosis, inflammation) .

Q. What experimental designs address challenges in synthesizing derivatives with enhanced bioactivity?

Modular synthesis approaches focus on modifying the sulfonamide or acetamide moieties. Parallel combinatorial libraries enable rapid screening of substituent effects. Reaction optimization (e.g., microwave-assisted synthesis) reduces side products. Biological testing against panels of disease-relevant targets (e.g., kinases, GPCRs) prioritizes lead compounds .

Data Contradiction and Validation

Q. How should researchers validate conflicting results in biological activity assays?

Replicate studies under standardized conditions (e.g., cell passage number, assay temperature) to minimize variability. Orthogonal assays (e.g., fluorescence-based and radiometric measurements) confirm activity. Meta-analysis of structural analogs (e.g., from ) identifies conserved pharmacophores, resolving outliers .

Q. What methodologies reconcile discrepancies between computational predictions and experimental binding data?

Refine computational models using experimental crystallographic data (e.g., from SHELXL-refined structures). Free-energy perturbation calculations improve docking accuracy. Validate false-negative predictions with competitive binding assays using known inhibitors .

Tables for Key Data

Property Methodology Key Findings (Example)
Solubility in PBS (pH 7.4)HPLC quantification after 24-hour incubation12.5 mg/mL ± 1.2 (stable up to 48 hours)
Binding affinity (KD)SPR with immobilized target protein15.3 nM ± 2.1
Metabolic stabilityLiver microsome assay with LC-MS/MS analysist1/2 = 45 minutes (CYP3A4-mediated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.